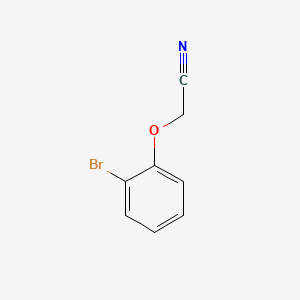

2-(2-Bromophenoxy)acetonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2-bromophenoxy)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNO/c9-7-3-1-2-4-8(7)11-6-5-10/h1-4H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNMBGABMQPZLCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OCC#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90370163 | |

| Record name | 2-(2-bromophenoxy)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90370163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90004-90-3 | |

| Record name | 2-(2-bromophenoxy)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90370163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-(2-Bromophenoxy)acetonitrile

This guide provides a comprehensive overview of the synthesis of 2-(2-Bromophenoxy)acetonitrile, a valuable building block in the development of pharmaceutical and agrochemical compounds. The primary focus is on the Williamson ether synthesis, a robust and widely applicable method for the preparation of ethers. This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical principles and practical, field-proven insights.

Introduction: The Significance of this compound

This compound is an aromatic ether containing a bromo and a nitrile functional group. This unique combination of reactive sites makes it a versatile intermediate in organic synthesis. The ether linkage provides a stable scaffold, while the bromo and nitrile moieties can be further functionalized to construct more complex molecular architectures. The ortho-position of the bromine atom can induce specific steric and electronic effects, influencing the reactivity and conformation of downstream products.

The Core Synthesis Pathway: Williamson Ether Synthesis

The most common and efficient method for the synthesis of this compound is the Williamson ether synthesis. This reaction, developed by Alexander Williamson in 1850, is a cornerstone of ether synthesis and proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism.[1]

Reaction Mechanism and Rationale

The synthesis involves the reaction of a deprotonated 2-bromophenol (the nucleophile) with a haloacetonitrile (the electrophile). The key steps are:

-

Deprotonation of 2-Bromophenol: A base is used to abstract the acidic proton from the hydroxyl group of 2-bromophenol, forming a more nucleophilic 2-bromophenoxide anion. The choice of base is critical; common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), sodium hydroxide (NaOH), and sodium hydride (NaH). For phenols, inorganic carbonates are often sufficient and offer milder reaction conditions.

-

Nucleophilic Attack: The 2-bromophenoxide anion then attacks the electrophilic carbon of the haloacetonitrile (typically chloroacetonitrile or bromoacetonitrile), displacing the halide leaving group. This step proceeds via an SN2 pathway, which is favored by the use of a primary halide like those in haloacetonitriles.[1]

The choice of solvent is also crucial for the success of the reaction. Polar aprotic solvents such as acetonitrile (CH₃CN) and N,N-dimethylformamide (DMF) are often employed as they can dissolve the reactants and facilitate the SN2 reaction.[2]

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound based on the principles of the Williamson ether synthesis and analogous preparations.

Materials and Reagents

-

2-Bromophenol

-

Chloroacetonitrile

-

Potassium Carbonate (anhydrous, powdered)

-

Acetonitrile (anhydrous)

-

Ethyl acetate

-

Hexane

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Step-by-Step Procedure

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromophenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetonitrile (10-15 mL per gram of 2-bromophenol).

-

Addition of Alkylating Agent: While stirring the suspension at room temperature, add chloroacetonitrile (1.1 eq) dropwise.

-

Reaction: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material (2-bromophenol) is consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature and filter off the inorganic salts (potassium carbonate and potassium chloride).

-

Wash the filter cake with a small amount of acetonitrile or ethyl acetate.

-

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to remove the solvent.

-

-

Extraction:

-

Dissolve the residue in ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

-

Quantitative Data Summary

The following table summarizes the typical quantitative data for the synthesis of this compound.

| Parameter | Value |

| Reactants | |

| 2-Bromophenol | 1.0 eq |

| Chloroacetonitrile | 1.1 eq |

| Potassium Carbonate | 1.5 eq |

| Reaction Conditions | |

| Solvent | Acetonitrile |

| Temperature | Reflux (~82°C) |

| Reaction Time | 4-6 hours |

| Product | |

| Expected Yield | 85-95% |

| Physical Appearance | Off-white solid |

Characterization of this compound

The identity and purity of the synthesized this compound can be confirmed by various analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for structural elucidation. The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons and the methylene protons of the acetonitrile group. The ¹³C NMR spectrum will show distinct resonances for the aromatic carbons, the methylene carbon, and the nitrile carbon.

-

Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming its structure.

-

Melting Point (MP): The melting point of the purified product can be compared to the literature value as an indicator of purity.

Safety Considerations

-

2-Bromophenol: Corrosive and toxic. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Chloroacetonitrile: Toxic and flammable. Work in a well-ventilated fume hood and avoid inhalation of vapors.

-

Potassium Carbonate: Irritant. Avoid contact with skin and eyes.

-

Acetonitrile: Flammable and toxic. Use in a well-ventilated area.

Conclusion

The Williamson ether synthesis provides a reliable and efficient pathway for the synthesis of this compound. By carefully controlling the reaction conditions, including the choice of base, solvent, and temperature, high yields of the desired product can be achieved. Proper workup and purification are essential to obtain a product of high purity suitable for use in further synthetic transformations in the fields of pharmaceutical and agrochemical research.

References

-

PubChem. This compound. [Link]

-

BYJU'S. Williamson Ether Synthesis reaction. [Link]

-

Utah Tech University. Williamson Ether Synthesis. [Link]

-

Wikipedia. Williamson ether synthesis. [Link]

Sources

An In-depth Technical Guide to 2-(2-Bromophenoxy)acetonitrile: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Scaffold for Medicinal Chemistry

2-(2-Bromophenoxy)acetonitrile is a bifunctional organic molecule that holds significant promise as a versatile building block in the synthesis of novel therapeutic agents. Its structure, incorporating a brominated aromatic ring, an ether linkage, and a nitrile group, presents multiple avenues for chemical modification and the introduction of diverse pharmacophores. The presence of the bromine atom facilitates various cross-coupling reactions, enabling the construction of complex molecular architectures. The phenoxyacetonitrile moiety itself is a known structural motif in a number of biologically active compounds. This guide provides a comprehensive overview of the chemical properties, a detailed synthetic protocol, and an exploration of the potential applications of this compound in the field of drug development.

Part 1: Core Chemical and Physical Properties

Precise knowledge of the physicochemical properties of a compound is fundamental for its application in synthetic chemistry and drug design. Due to the limited availability of direct experimental data for this compound, the following properties are a combination of available data for analogous compounds and predictive modeling.

Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₈H₆BrNO | - |

| Molecular Weight | 212.05 g/mol | - |

| Predicted Melting Point | Data not available | - |

| Predicted Boiling Point | Data not available | - |

| Predicted Solubility | Sparingly soluble in water; soluble in common organic solvents like ethanol, DMSO, and acetonitrile. | General chemical principles |

| CAS Number | 40004-90-3 | [1] |

Part 2: Synthesis of this compound

The most logical and widely applicable method for the synthesis of this compound is the Williamson ether synthesis. This venerable yet reliable reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the phenoxide of 2-bromophenol acts as the nucleophile, attacking the electrophilic carbon of chloroacetonitrile.

Reaction Scheme

Caption: General scheme for the Williamson ether synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on standard Williamson ether synthesis conditions.[2][3] Optimization may be required to achieve the best results.

Materials:

-

2-Bromophenol

-

Chloroacetonitrile

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetone or Acetonitrile (anhydrous)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromophenol (1.0 eq), anhydrous potassium carbonate (1.5-2.0 eq), and anhydrous acetone or acetonitrile.

-

Addition of Reagent: While stirring the mixture, add chloroacetonitrile (1.1 eq) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux (the boiling point of the solvent) and maintain it for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Filter the solid potassium carbonate and wash the solid with a small amount of the reaction solvent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.

-

Dissolve the residue in dichloromethane (DCM) and transfer it to a separatory funnel.

-

Wash the organic layer with a saturated aqueous sodium bicarbonate solution to remove any unreacted 2-bromophenol.

-

Wash the organic layer with brine.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) or by recrystallization.

Part 3: Spectroscopic Characterization

As no publicly available experimental spectra for this compound were found, the following data are predicted based on established principles of NMR and IR spectroscopy and data from analogous compounds.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.65 | dd | 1H | Ar-H |

| ~7.35 | dt | 1H | Ar-H |

| ~7.05 | dt | 1H | Ar-H |

| ~6.95 | dd | 1H | Ar-H |

| ~4.80 | s | 2H | -O-CH₂-CN |

-

Rationale: The aromatic protons will appear in the region of 6.9-7.7 ppm, with splitting patterns determined by their coupling to adjacent protons. The methylene protons adjacent to the oxygen and the nitrile group will be deshielded and appear as a singlet around 4.80 ppm.

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~152 | Ar-C-O |

| ~134 | Ar-C-H |

| ~129 | Ar-C-H |

| ~123 | Ar-C-H |

| ~116 | Ar-C-Br |

| ~115 | Ar-C-H |

| ~115 | -CN |

| ~55 | -O-CH₂-CN |

-

Rationale: The carbon of the nitrile group will appear around 115 ppm. The methylene carbon will be in the range of 50-60 ppm. The aromatic carbons will have distinct chemical shifts based on their substitution, with the carbon attached to the oxygen being the most downfield.

Predicted Infrared (IR) Spectrum

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~3050-3100 | C-H stretch (aromatic) |

| ~2850-2950 | C-H stretch (aliphatic) |

| ~2250 | C≡N stretch (nitrile) |

| ~1580, 1480 | C=C stretch (aromatic) |

| ~1250 | C-O stretch (aryl ether) |

| ~1050 | C-Br stretch |

-

Rationale: The most characteristic peak will be the sharp absorption of the nitrile group around 2250 cm⁻¹. The spectrum will also show characteristic absorptions for the aromatic ring and the aryl ether linkage.[4][5][6]

Part 4: Reactivity and Potential Applications in Drug Discovery

The chemical architecture of this compound offers several points for synthetic elaboration, making it a valuable intermediate in the construction of diverse molecular libraries for drug screening.

Key Reactive Sites and Transformations

Caption: Key reactive sites of this compound and potential synthetic transformations.

-

Aryl Bromide: The bromine atom on the phenyl ring is a prime handle for palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig amination. This allows for the introduction of a wide array of substituents, including alkyl, aryl, and heteroaryl groups, as well as amino and other nitrogen-containing functionalities. This is a powerful strategy for exploring the structure-activity relationship (SAR) of a lead compound.

-

Nitrile Group: The nitrile functionality is a versatile precursor to other important functional groups.

-

Hydrolysis: It can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, a common feature in many drug molecules.

-

Reduction: The nitrile can be reduced to a primary amine, which can serve as a key basic center for interacting with biological targets or as a point for further derivatization.

-

Cyclization: The nitrile group can participate in cyclization reactions to form various heterocyclic systems, which are prevalent in medicinal chemistry.

-

-

Methylene Bridge: The α-protons on the methylene bridge are acidic and can be deprotonated with a suitable base, allowing for α-alkylation to introduce further complexity to the molecule.

Potential Therapeutic Areas

Bromophenol derivatives, naturally occurring in marine algae, have demonstrated a broad spectrum of biological activities, including antibacterial, antioxidant, and anticancer properties.[2][7][8][9] The this compound scaffold can be utilized to synthesize novel analogs of these natural products with potentially improved pharmacological profiles.

-

Antibacterial Agents: The disruption of bacterial communication and biofilm formation is a key mechanism of action for some bromophenol derivatives.[8] By modifying the this compound core, it may be possible to develop new antibacterial agents that are effective against drug-resistant strains.

-

Anticancer Agents: Certain bromophenol derivatives have been shown to induce apoptosis in cancer cells.[2] The versatility of the this compound scaffold allows for the systematic exploration of structural modifications to enhance cytotoxic activity and selectivity towards cancer cells.

-

Enzyme Inhibitors: The diverse functionalities that can be introduced onto the this compound core make it an attractive starting point for the design of enzyme inhibitors for various therapeutic targets.

Part 5: Safety and Handling

-

Hazards: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation. May cause respiratory irritation.

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection. Work in a well-ventilated area or under a chemical fume hood.

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.

Conclusion

This compound is a promising and versatile chemical entity with significant potential in the field of drug discovery and development. Its readily accessible synthesis via the Williamson ether reaction and the presence of multiple reactive sites for chemical modification make it an ideal scaffold for the construction of diverse compound libraries. The known biological activities of related bromophenol derivatives provide a strong rationale for exploring the therapeutic potential of novel compounds derived from this core structure. Further investigation into the synthesis and biological evaluation of derivatives of this compound is warranted to fully realize its potential in medicinal chemistry.

References

-

Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

ACS Publications. (2023). Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA. ACS Omega. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. PubMed Central. Retrieved from [Link]

-

BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]

-

Semantic Scholar. (2017). Density Functional Studies of 2-( 4-bromophenyl )-2-( 4-fluorophenylamino ) acetonitrile. Retrieved from [Link]

-

ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

-

BMRB. (n.d.). bmse000896 Acetonitrile. Retrieved from [Link]

-

ChemAxon. (n.d.). NMR Predictor. Retrieved from [Link]

-

YouTube. (2023, September 11). How to Predict NMR in ChemDraw. Retrieved from [Link]

-

Cheminfo.org. (n.d.). IR spectra prediction. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Bromobenzyl cyanide. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023, February 10). Molecular Composition and Biological Activity of a Novel Acetonitrile–Water Extract of Lens Culinaris Medik in Murine Native Cells and Cell Lines Exposed to Different Chemotherapeutics Using Mass Spectrometry. PubMed Central. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Acetonitrile. NIST Chemistry WebBook. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). (2-Ethoxyphenoxy)acetonitrile. PubChem. Retrieved from [Link]

-

ResearchGate. (n.d.). Figure 1. Stationary IR spectra of several acetonitrile isotopologues.... Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-[2-(2-Nitroethenyl)phenoxy]acetonitrile. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022, January 13). Characterization of Acetonitrile Isotopologues as Vibrational Probes of Electrolytes. PubMed Central. Retrieved from [Link]

-

National Center for Biotechnology Information. (1999, February). Effect of methanol, ethanol, dimethyl sulfoxide, and acetonitrile on in vitro activities of cDNA-expressed human cytochromes P-450. PubMed. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Characterization of Acetonitrile Isotopologues as Vibrational Probes of Electrolytes. PubMed Central. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023, February 10). Molecular Composition and Biological Activity of a Novel Acetonitrile–Water Extract of Lens Culinaris Medik in Murine Native Cells and Cell Lines Exposed to Different Chemotherapeutics Using Mass Spectrometry. PubMed. Retrieved from [Link]

-

IOSR Journal. (n.d.). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. Retrieved from [Link]

-

Reddit. (2021, April 27). Alternatives to DMSO? Acetonitrile in biology?. r/Chempros. Retrieved from [Link]

-

ResearchGate. (2017, September 5). (PDF) Quantification Of (4-Bromophenyl){Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. Retrieved from [Link]

-

ResearchGate. (2025, October 13). Molecular Composition and Biological Activity of a Novel Acetonitrile–Water Extract of Lens Culinaris Medik in Murine Native Cells and Cell Lines Exposed to Different Chemotherapeutics Using Mass Spectrometry. Retrieved from [Link]

Sources

- 1. 951918-37-9|2-(2-Bromo-4-methoxyphenoxy)acetonitrile|BLD Pharm [bldpharm.com]

- 2. byjus.com [byjus.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. researchgate.net [researchgate.net]

- 5. Characterization of Acetonitrile Isotopologues as Vibrational Probes of Electrolytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Characterization of Acetonitrile Isotopologues as Vibrational Probes of Electrolytes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cactus.utahtech.edu [cactus.utahtech.edu]

- 8. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 9. 2-溴苯乙腈 97% | Sigma-Aldrich [sigmaaldrich.com]

An In-Depth Technical Guide to 2-(2-Bromophenoxy)acetonitrile (CAS 5332-27-4)

Introduction

2-(2-Bromophenoxy)acetonitrile is a bifunctional organic molecule of significant interest to researchers in synthetic and medicinal chemistry. Its structure, featuring an ortho-substituted bromophenyl ether linked to a nitrile group, provides two distinct and highly valuable reactive centers. The aryl bromide is a versatile handle for carbon-carbon and carbon-heteroatom bond formation via cross-coupling reactions, while the nitrile moiety serves as a precursor to essential functional groups like primary amines and carboxylic acids. This guide provides a comprehensive overview of its properties, a robust synthesis protocol, its chemical reactivity, and its potential applications as a building block in the development of complex molecular architectures, particularly within the pharmaceutical and materials science sectors.

Physicochemical and Structural Properties

While extensive experimental data for this compound is not widely published, its fundamental properties can be derived from its structure and data available in chemical databases. The molecule consists of a benzene ring substituted with a bromine atom and an O-linked acetonitrile group at the 1 and 2 positions, respectively.

| Property | Value / Information | Source |

| CAS Number | 5332-27-4 | - |

| Molecular Formula | C₈H₆BrNO | [1] |

| Molecular Weight | 212.05 g/mol | [1] |

| Canonical SMILES | C1=CC=C(C(=C1)OCC#N)Br | [1] |

| InChI Key | VNMBGABMQPZLCO-UHFFFAOYSA-N | [1] |

| Appearance | Predicted to be a solid or liquid at room temperature | Inferred |

| Solubility | Expected to be soluble in common organic solvents like DMF, DMSO, and chlorinated solvents | Inferred |

| Predicted XlogP | 2.2 | [1] |

Synthesis via Williamson Ether Synthesis

The most direct and reliable method for preparing this compound is the Williamson ether synthesis. This classic Sɴ2 reaction involves the nucleophilic attack of a phenoxide ion on an alkyl halide.[2][3] In this case, 2-bromophenol is deprotonated with a suitable base to form the corresponding phenoxide, which then displaces a halide from a haloacetonitrile.

Causality and Experimental Rationale:

-

Choice of Base : A moderately strong base like potassium carbonate (K₂CO₃) is ideal. It is strong enough to deprotonate the phenol (pKa ≈ 10) but not so strong that it promotes unwanted side reactions. Sodium hydride (NaH) is also effective but requires stricter anhydrous conditions.[4]

-

Choice of Alkylating Agent : Bromoacetonitrile or chloroacetonitrile are excellent electrophiles for this Sɴ2 reaction. The primary carbon is unhindered, minimizing the risk of competing E2 elimination reactions.[5] Bromoacetonitrile is generally more reactive than its chloro-analogue.[6]

-

Choice of Solvent : A polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile is optimal. These solvents effectively solvate the cation of the base (e.g., K⁺) without solvating the phenoxide nucleophile, thereby enhancing its reactivity.[2][4]

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol:

-

Reaction Setup : To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-bromophenol (1.0 eq.), potassium carbonate (1.5 eq.), and anhydrous N,N-dimethylformamide (DMF, ~5 mL per mmol of phenol).

-

Reagent Addition : Stir the suspension at room temperature for 15 minutes. Add bromoacetonitrile (1.1 eq.) dropwise to the mixture.

-

Reaction Conditions : Heat the reaction mixture to 70-80°C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (2-bromophenol) is consumed (typically 2-6 hours).

-

Work-up : Cool the reaction mixture to room temperature. Carefully pour the mixture into a separatory funnel containing cold water (3x the volume of DMF).

-

Extraction : Extract the aqueous layer three times with ethyl acetate.

-

Washing : Combine the organic layers and wash sequentially with water and then with brine to remove residual DMF and salts.

-

Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification : Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Chemical Reactivity and Synthetic Applications

The utility of this compound as a synthetic intermediate stems from the orthogonal reactivity of its two key functional groups.

Caption: Key synthetic transformations of this compound.

Transformations of the Nitrile Group

The cyano group is a versatile functional handle that can be readily converted into other key moieties.

-

Reduction to Primary Amines : The nitrile can be reduced to a primary amine using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation (e.g., H₂ over Raney Nickel or a Palladium catalyst). The resulting 2-(2-bromophenoxy)ethan-1-amine is a valuable building block for pharmacologically active compounds, introducing a flexible ethylamine sidechain.

-

Hydrolysis to Carboxylic Acids : Under either acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxylic acid, yielding (2-bromophenoxy)acetic acid. This transformation provides a route to introduce a synthetically useful carboxylic acid functionality.

Reactions at the Aryl Bromide Position

The bromine atom on the aromatic ring is a powerful tool for molecular elaboration, primarily through palladium-catalyzed cross-coupling reactions. The introduction of bromine into a molecular structure is a known strategy in drug design to enhance therapeutic activity or favorably alter metabolism.[7] These reactions allow for the construction of complex molecular scaffolds that are central to modern drug discovery.[8][9]

-

Suzuki Coupling : Reaction with a boronic acid or ester in the presence of a palladium catalyst and a base allows for the formation of a new carbon-carbon bond, leading to the synthesis of complex biaryl ether structures.

-

Buchwald-Hartwig Amination : This reaction enables the formation of a carbon-nitrogen bond by coupling the aryl bromide with a primary or secondary amine, providing access to a wide range of N-arylated compounds.

-

Sonogashira Coupling : Using a palladium catalyst and a copper(I) co-catalyst, the aryl bromide can be coupled with a terminal alkyne. This introduces an alkynyl moiety, which can serve as a handle for further transformations, such as click chemistry or cyclization reactions.

Safety and Handling

As there is no specific safety data sheet (SDS) for this compound, its hazard profile must be inferred from analogous compounds, such as its isomers and related halogenated nitriles.[10][11]

-

Potential Hazards :

-

Toxicity : Likely to be harmful if swallowed, inhaled, or in contact with skin (Acute Toxicity, Category 3 or 4).[11] Organonitrile compounds can be metabolized to release cyanide, posing a significant toxicological risk.

-

Irritation : Expected to cause skin and serious eye irritation. May cause respiratory irritation.[10]

-

-

Precautionary Measures :

-

Engineering Controls : Handle only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE) : Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.

-

Handling : Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.

-

-

First Aid :

-

Inhalation : Move the person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor immediately.

-

Skin Contact : Take off immediately all contaminated clothing. Rinse skin with plenty of water.

-

Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Ingestion : Rinse mouth. Immediately call a POISON CENTER or doctor. Do NOT induce vomiting.

-

-

Storage : Store locked up in a tightly closed container in a dry, cool, and well-ventilated place.

Conclusion

This compound is a highly valuable, albeit under-documented, building block for advanced organic synthesis. Its facile preparation via the Williamson ether synthesis and the orthogonal reactivity of its nitrile and aryl bromide functionalities provide a robust platform for creating diverse and complex molecules. Its potential for elaboration into amines, carboxylic acids, biaryls, and other key structures makes it a powerful tool for researchers and scientists engaged in drug discovery and the development of novel chemical entities. Proper adherence to safety protocols is essential when handling this reactive and potentially hazardous compound.

References

-

BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]

-

Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C8H6BrNO). Retrieved from [Link]

-

Chemistry LibreTexts. (2019, September 3). 14.3: The Williamson Ether Synthesis. Retrieved from [Link]

-

Wang, L., et al. (2019). Discovery of Novel Bromophenol Hybrids as Potential Anticancer Agents through the Ros-Mediated Apoptotic Pathway: Design, Synthesis and Biological Evaluation. Molecules, 24(15), 2753. Retrieved from [Link]

-

J&K Scientific LLC. (2025). Williamson Ether Synthesis. Retrieved from [Link]

-

PubChem. (n.d.). 2-(2-Bromo-5-methoxyphenyl)acetonitrile. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2018, May 2). Williamson Ether Synthesis Reaction Mechanism. YouTube. Retrieved from [Link]

-

NIST. (n.d.). 2-Bromophenylacetonitrile. WebBook. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromobenzyl cyanide. Retrieved from [Link]

-

ChemBK. (2024, April 10). 2-(4-Bromophenyl)acetonitrile. Retrieved from [Link]

-

MDPI. (2022, November 1). Synthesis of Novel Bromophenol with Diaryl Methanes—Determination of Their Inhibition Effects on Carbonic Anhydrase and Acetylcholinesterase. Retrieved from [Link]

-

LookChem. (n.d.). 2-(3-Bromophenoxy)acetonitrile CAS NO.951918-24-4. Retrieved from [Link]

-

Journal of Medical Science. (n.d.). Introducing bromine to the molecular structure as a strategy for drug design. Retrieved from [Link]

-

Silver Fern Chemical. (n.d.). 3-Methoxy Propyl Amine Supplier. Retrieved from [Link]

- Google Patents. (n.d.). JP2517304B2 - Method for producing bromoacetonitrile.

-

Tethys Chemical. (2024, December 10). The Role of Bromine in Modern Pharmaceuticals. Retrieved from [Link]

-

Veeprho. (n.d.). 2-(4-bromophenyl)acetonitrile | CAS 16532-79-9. Retrieved from [Link]

-

Theorem Chemical. (n.d.). High quality 99.5% MOPA 3-Methoxypropylamine CAS 5332-73-0. Retrieved from [Link]

-

LookChem. (n.d.). 3-Methoxypropylamine, CasNo.5332-73-0. Retrieved from [Link]

Sources

- 1. PubChemLite - this compound (C8H6BrNO) [pubchemlite.lcsb.uni.lu]

- 2. byjus.com [byjus.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. jk-sci.com [jk-sci.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. lifechempharma.com [lifechempharma.com]

- 7. jms.ump.edu.pl [jms.ump.edu.pl]

- 8. Discovery of Novel Bromophenol Hybrids as Potential Anticancer Agents through the Ros-Mediated Apoptotic Pathway: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. 2-(2-Bromo-5-methoxyphenyl)acetonitrile | C9H8BrNO | CID 639666 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 2-(4-Bromophenoxy)acetonitrile | 39489-67-3 [sigmaaldrich.com]

An In-depth Technical Guide to the Molecular Structure of 2-(2-Bromophenoxy)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-(2-Bromophenoxy)acetonitrile, a molecule of interest in synthetic and medicinal chemistry. By synthesizing fundamental chemical principles with practical, field-proven insights, this document serves as a robust resource for professionals engaged in research and development. We will delve into the molecule's structural elucidation, a validated synthetic pathway, and its potential applications, grounded in authoritative scientific data.

Molecular Structure and Physicochemical Properties

This compound, with the CAS Number 90004-90-3, is an aromatic compound featuring a brominated phenyl ring connected to an acetonitrile moiety through an ether linkage.[1][2][3][4][5] This unique combination of a halogenated aromatic ring, an ether, and a nitrile group imparts a specific set of physicochemical properties and reactivity patterns that are of significant interest in organic synthesis.

The molecular formula of this compound is C₈H₆BrNO, and it has a molecular weight of approximately 212.04 g/mol .[1][2] The structural arrangement, confirmed by its SMILES string (N#CCOC1=CC=CC=C1Br), indicates a cyanomethyl group attached to the oxygen of a 2-bromophenol.[5]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 90004-90-3 | [1][2][3][4][5] |

| Molecular Formula | C₈H₆BrNO | [1][6] |

| Molecular Weight | 212.04 g/mol | [1][2] |

| SMILES | N#CCOC1=CC=CC=C1Br | [5] |

| Predicted XlogP | 2.2 | [6] |

Synthesis of this compound: A Validated Protocol

The most logical and widely applicable method for the synthesis of this compound is the Williamson ether synthesis.[7][8][9][10] This classical and robust method involves the reaction of a phenoxide with an alkyl halide. In this specific case, 2-bromophenol is deprotonated with a suitable base to form the corresponding phenoxide, which then acts as a nucleophile, attacking bromoacetonitrile to form the desired ether linkage.

Experimental Protocol: Williamson Ether Synthesis

Diagram 1: Synthetic Workflow for this compound

Caption: A generalized workflow for the synthesis of this compound via Williamson ether synthesis.

Step-by-Step Methodology:

-

Reactant Preparation: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-bromophenol (1.0 eq) and a suitable polar aprotic solvent such as acetone or dimethylformamide (DMF).

-

Base Addition: Add a slight excess of a suitable base, such as potassium carbonate (K₂CO₃, 1.5 eq) or sodium hydride (NaH, 1.2 eq), to the solution. The use of a strong base like NaH necessitates an anhydrous solvent and an inert atmosphere (e.g., nitrogen or argon).

-

Nucleophile Formation: Stir the mixture at room temperature for 30-60 minutes to ensure the complete formation of the 2-bromophenoxide anion.

-

Electrophile Addition: Slowly add bromoacetonitrile (1.1 eq) to the reaction mixture.

-

Reaction: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) until the starting material (2-bromophenol) is consumed.

-

Work-up: After cooling to room temperature, filter the reaction mixture to remove any inorganic salts. If DMF was used as the solvent, dilute the filtrate with ethyl acetate and wash with water and brine to remove the DMF. If acetone was used, the solvent can be removed under reduced pressure.

-

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Spectroscopic Characterization

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methylene protons. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing bromine atom and the electron-donating ether linkage. The methylene protons adjacent to the electron-withdrawing nitrile group and the oxygen atom will appear as a singlet in a downfield region.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Justification |

| Aromatic (4H) | 6.9 - 7.6 | Multiplet | The complex splitting pattern is due to the ortho, meta, and para couplings of the protons on the substituted benzene ring. |

| -O-CH₂-CN (2H) | 4.8 - 5.0 | Singlet | The methylene protons are deshielded by the adjacent oxygen and nitrile groups. |

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on all eight carbon atoms in the molecule. The chemical shifts will be characteristic of the aromatic carbons, the methylene carbon, and the nitrile carbon.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Justification |

| Aromatic (C-Br) | 112 - 116 | The carbon directly attached to bromine is expected to be in this range. |

| Aromatic (C-O) | 152 - 156 | The carbon attached to the ether oxygen will be significantly downfield. |

| Aromatic (CH) | 115 - 134 | The remaining four aromatic carbons will resonate in this region. |

| -O-C H₂-CN | 54 - 58 | The methylene carbon is influenced by the adjacent oxygen and nitrile groups. |

| -C≡N | 115 - 118 | The nitrile carbon typically appears in this region. |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Table 4: Predicted IR Absorption Frequencies for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C≡N (Nitrile) | 2240 - 2260 | Medium |

| C-O-C (Aromatic Ether) | 1200 - 1275 (asymmetric) & 1020 - 1075 (symmetric) | Strong |

| C=C (Aromatic) | 1450 - 1600 | Medium to Weak |

| C-Br (Aryl Halide) | 1000 - 1100 | Medium |

| =C-H (Aromatic) | 3010 - 3100 | Medium |

| -CH₂- (Aliphatic) | 2850 - 2960 | Medium |

Mass Spectrometry

In the mass spectrum, the molecular ion peak (M⁺) is expected to be observed, along with a characteristic M+2 peak of nearly equal intensity due to the presence of the bromine atom (natural abundance of ⁷⁹Br and ⁸¹Br is approximately 50.7% and 49.3%, respectively). Fragmentation patterns would likely involve the loss of the cyanomethyl radical (•CH₂CN) and cleavage of the ether bond.

Table 5: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Notes |

| [M]⁺ | 211/213 | Molecular ion peak with characteristic isotopic pattern for bromine. |

| [M - CH₂CN]⁺ | 171/173 | Loss of the cyanomethyl group. |

| [C₆H₄Br]⁺ | 155/157 | Bromophenyl cation. |

Applications in Drug Development and Research

While specific applications of this compound in marketed drugs are not extensively documented, its structural motifs are present in a variety of biologically active compounds. The phenoxyacetonitrile and related phenoxyacetamide scaffolds are known to possess a wide range of pharmacological activities.[11]

Diagram 2: Potential Reactivity and Derivatization of this compound

Caption: Key reactive sites of this compound for further chemical modification.

-

Scaffold for Bioactive Molecules: The phenoxyacetamide moiety is a known pharmacophore with activities including anti-inflammatory, antioxidant, and anticancer properties.[11] this compound serves as a key intermediate for the synthesis of these more complex molecules through hydrolysis of the nitrile to a carboxylic acid, followed by amide coupling.

-

Precursor for α-Adrenergic Blockers: Derivatives of phenoxyalkylamines containing a nitrile group have been investigated for their α-blocking activity, suggesting potential applications in the treatment of hypertension.[12]

-

Versatile Synthetic Intermediate: The presence of the aryl bromide allows for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings. This enables the introduction of diverse substituents on the aromatic ring, facilitating the generation of compound libraries for drug discovery screening.[13] The nitrile group can also be reduced to a primary amine, a common functional group in many pharmaceuticals.

Conclusion

This compound is a valuable building block in organic and medicinal chemistry. Its synthesis is readily achievable through the reliable Williamson ether synthesis. While detailed experimental data for this specific molecule is not consolidated in a single primary literature source, its molecular structure and spectroscopic properties can be confidently predicted based on well-established principles and data from analogous compounds. The trifunctional nature of this molecule—possessing a reactive nitrile, a versatile aryl bromide, and an ether linkage—makes it a highly attractive starting material for the synthesis of a wide range of more complex molecules with potential therapeutic applications. This guide provides a solid foundation for researchers to understand, synthesize, and utilize this compound in their research and development endeavors.

References

-

ChemicalBook. 2-BROMOPHENOXYACETONITRILE, 99. [Link]

-

Organic Syntheses. Procedure for the synthesis of a related nitrile compound. [Link]

-

Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. PubMed Central. [Link]

-

Sakurai, S., et al. (1990). [Novel phenoxyalkylamine derivatives. VI. Synthesis and alpha-blocking activity of alpha-[(phenoxyethylamino)propyl]-alpha-phenylacetonitrile derivatives]. Yakugaku zasshi : Journal of the Pharmaceutical Society of Japan, 110(10), 737–745. [Link]

-

Mody Chemi Pharma Ltd. 2 Bromo Phenyl Acetonitrile. [Link]

-

Name Reactions in Organic Synthesis. Williamson Ether Synthesis. [Link]

-

PubChem. This compound. [Link]

-

University of Missouri–St. Louis. The Williamson Ether Synthesis. [Link]

-

PubChem. 2-Bromobenzyl cyanide. [Link]

-

Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

-

Professor Dave Explains. Williamson Ether Synthesis. [Link]

-

Chemistry Steps. The Williamson Ether Synthesis. [Link]

Sources

- 1. 90004-90-3 | MFCD00798567 | (2-Bromo-phenoxy)-acetonitrile | acints [acints.com]

- 2. 90004-90-3|this compound|BLD Pharm [bldpharm.com]

- 3. 2-BROMOPHENOXYACETONITRILE, 99 | 90004-90-3 [chemicalbook.com]

- 4. 2-BROMOPHENOXYACETONITRILE, 99 | 90004-90-3 [amp.chemicalbook.com]

- 5. CAS:90004-90-3, 2-(2-溴苯氧基)乙腈-毕得医药 [bidepharm.com]

- 6. PubChemLite - this compound (C8H6BrNO) [pubchemlite.lcsb.uni.lu]

- 7. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 8. community.wvu.edu [community.wvu.edu]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 11. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. [Novel phenoxyalkylamine derivatives. VI. Synthesis and alpha-blocking activity of alpha-[(phenoxyethylamino)propyl]-alpha-phenylacetonitrile derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

2-(2-Bromophenoxy)acetonitrile NMR spectral data

An In-Depth Technical Guide to the NMR Spectral Data of 2-(2-Bromophenoxy)acetonitrile

Introduction

This compound is a valuable building block in organic synthesis, finding applications in the development of pharmaceuticals and other specialty chemicals. Its unambiguous structural characterization is paramount for ensuring the quality and reliability of subsequent research and manufacturing processes. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. This guide offers a comprehensive analysis of the ¹H and ¹³C NMR spectral data of this compound, intended for researchers, scientists, and professionals in drug development. The data presented herein is based on established principles of NMR spectroscopy and predictive models, providing a robust framework for spectral interpretation.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic protons and the methylene protons of the acetonitrile moiety. The chemical shifts and coupling patterns are influenced by the electronic effects of the bromo and cyanomethoxy substituents on the phenyl ring.

Table 1: Predicted ¹H NMR Spectral Data for this compound in CDCl₃

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| H-6 | 7.60 | dd | J = 7.8, 1.6 Hz | 1H |

| H-4 | 7.35 | td | J = 7.8, 1.6 Hz | 1H |

| H-5 | 7.05 | td | J = 7.8, 1.2 Hz | 1H |

| H-3 | 6.95 | dd | J = 7.8, 1.2 Hz | 1H |

| -OCH₂CN | 4.80 | s | - | 2H |

Rationale for Predicted Chemical Shifts and Coupling Constants

The aromatic protons of this compound are expected to resonate in the downfield region of the spectrum, typically between 6.5 and 8.0 ppm, due to the deshielding effect of the aromatic ring current.[1] The substituents on the benzene ring further influence the precise chemical shifts. The bromine atom, being an electron-withdrawing group, will deshield the ortho and para protons (H-3 and H-5 relative to the bromine). The cyanomethoxy group (-OCH₂CN) is an electron-donating group due to the oxygen lone pairs, which would shield the ortho and para protons (H-3 and H-5 relative to the ether linkage). The interplay of these effects results in a complex and informative splitting pattern.

-

H-6: This proton is ortho to the bromine atom and is expected to be the most deshielded aromatic proton due to the strong electron-withdrawing inductive effect of the adjacent bromine. It will appear as a doublet of doublets due to coupling with H-5 (ortho-coupling, J ≈ 7.8 Hz) and H-4 (meta-coupling, J ≈ 1.6 Hz).

-

H-4: This proton is meta to the bromine and para to the cyanomethoxy group. It is expected to appear as a triplet of doublets due to coupling with H-3 and H-5 (two ortho-couplings, J ≈ 7.8 Hz) and H-6 (meta-coupling, J ≈ 1.6 Hz).

-

H-5: This proton is para to the bromine and meta to the cyanomethoxy group. It is expected to appear as a triplet of doublets due to coupling with H-4 and H-6 (two ortho-couplings, J ≈ 7.8 Hz) and H-3 (meta-coupling, J ≈ 1.2 Hz).

-

H-3: This proton is ortho to the cyanomethoxy group and meta to the bromine atom. The electron-donating effect of the oxygen will cause some shielding, shifting it upfield relative to the other aromatic protons. It will appear as a doublet of doublets due to coupling with H-4 (ortho-coupling, J ≈ 7.8 Hz) and H-5 (meta-coupling, J ≈ 1.2 Hz).

-

-OCH₂CN: The methylene protons are adjacent to an oxygen atom and a cyano group, both of which are electron-withdrawing. This will cause a significant downfield shift, and the signal is expected to appear as a singlet as there are no adjacent protons to couple with.

Caption: Spin-spin coupling in the aromatic region.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts of the carbon atoms in the aromatic ring are expected between 110 and 160 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for this compound in CDCl₃

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 (C-O) | 153.0 |

| C-2 (C-Br) | 112.5 |

| C-3 | 115.0 |

| C-4 | 129.0 |

| C-5 | 125.0 |

| C-6 | 122.0 |

| -OCH₂CN | 55.0 |

| -OCH₂C N | 116.0 |

Rationale for Predicted Chemical Shifts

-

Aromatic Carbons: The carbon attached to the oxygen (C-1) is expected to be the most downfield aromatic carbon due to the deshielding effect of the oxygen atom. The carbon bearing the bromine atom (C-2) will be shifted upfield due to the "heavy atom effect" of bromine. The remaining aromatic carbons will have chemical shifts influenced by the combined electronic effects of the two substituents.

-

-OCH₂CN: The methylene carbon, being attached to an electronegative oxygen atom, will be deshielded and appear around 55.0 ppm. The nitrile carbon is characteristically found further downfield, around 116.0 ppm.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality NMR spectra of this compound, a standardized experimental procedure should be followed.

Methodology

-

Sample Preparation:

-

Weigh approximately 10-20 mg of high-purity this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a clean, dry NMR tube. Chloroform-d (CDCl₃) is a common choice for its good solubilizing properties and relatively simple residual solvent signal.[2]

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). Commercially available deuterated solvents often contain TMS.[2]

-

Cap the NMR tube and gently invert several times to ensure a homogeneous solution.

-

-

Instrument Setup and Data Acquisition:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

Tune and shim the instrument to optimize the magnetic field homogeneity.

-

For ¹H NMR:

-

Acquire the spectrum at a constant temperature, typically 298 K.

-

Use a standard pulse program.

-

Set the spectral width to cover the expected range of chemical shifts (e.g., -2 to 12 ppm).

-

Employ an appropriate number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.

-

Use a relaxation delay of 1-2 seconds.

-

-

For ¹³C NMR:

-

Acquire a proton-decoupled spectrum to simplify the signals to singlets.

-

Set the spectral width to cover the expected range (e.g., 0 to 200 ppm).

-

A higher number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.

-

A relaxation delay of 2-5 seconds is recommended.

-

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the spectrum to obtain pure absorption signals.

-

Calibrate the chemical shift scale by setting the TMS signal to 0 ppm.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the multiplicities and coupling constants in the ¹H NMR spectrum.

-

Caption: Workflow for NMR data acquisition and processing.

Analysis of Potential Impurities

The purity of the sample is crucial for accurate spectral interpretation. Potential impurities in a sample of this compound could arise from its synthesis. A common synthetic route involves the reaction of 2-bromophenol with an haloacetonitrile (e.g., bromoacetonitrile or chloroacetonitrile) in the presence of a base.

Table 3: Potential Impurities and Their Expected ¹H NMR Signals

| Impurity | Potential Source | Expected ¹H NMR Signals (in CDCl₃) |

| 2-Bromophenol | Unreacted starting material | Aromatic protons (6.8-7.6 ppm), broad hydroxyl proton signal (variable, ~5-6 ppm) |

| Bromoacetonitrile | Unreacted starting material | Singlet around 3.8-4.0 ppm |

| Acetone | Reaction solvent or cleaning | Singlet around 2.17 ppm[2] |

| Ethyl Acetate | Extraction solvent | Quartet around 4.12 ppm, triplet around 1.25 ppm, and a singlet at 2.05 ppm[2] |

| Water | Adventitious moisture | Broad singlet, chemical shift is temperature and solvent dependent (around 1.56 ppm in CDCl₃)[2] |

The presence of these impurities can be confirmed by comparing the experimental spectrum to reference data for common laboratory solvents and reagents.[2][3]

Conclusion

This technical guide provides a detailed predictive analysis of the ¹H and ¹³C NMR spectra of this compound, offering valuable insights for its structural characterization. The provided experimental protocol outlines the necessary steps for acquiring high-quality NMR data. By understanding the expected spectral features and being aware of potential impurities, researchers can confidently utilize NMR spectroscopy to verify the structure and purity of this important synthetic intermediate.

References

-

ChemAxon. (n.d.). NMR Predictor. Retrieved from [Link]

-

LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Chemistry LibreTexts. Retrieved from [Link]

-

University of Calgary. (n.d.). Ch 13 - Aromatic H. Retrieved from [Link]

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

-

Reich, H. J. (n.d.). Organic Chemistry Data. University of Wisconsin. Retrieved from [Link]

- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

- Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., De Amicis, C. V., Hewlett, N. M., Johnson, P. L., Knobelsdorf, J. A., Li, F., Lorsbach, B. A., Nugent, B. M., Ryan, S. J., Smith, M. R., & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667.

Sources

An In-Depth Technical Guide to the Infrared Spectroscopy of 2-(2-Bromophenoxy)acetonitrile

This guide provides a comprehensive analysis of 2-(2-bromophenoxy)acetonitrile using infrared (IR) spectroscopy, tailored for researchers, scientists, and professionals in drug development. We will delve into the theoretical underpinnings, practical experimental protocols, and detailed spectral interpretation, ensuring a thorough understanding of this compound's vibrational characteristics.

Introduction: The Role of IR Spectroscopy in Molecular Characterization

Infrared (IR) spectroscopy is an indispensable analytical technique that probes the vibrational transitions of a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. These frequencies are dependent on the bond strength, the mass of the bonded atoms, and the overall molecular structure. Consequently, the resulting IR spectrum serves as a unique molecular "fingerprint," providing invaluable information about the functional groups present. For a molecule like this compound, with its distinct nitrile, ether, and substituted aromatic functionalities, IR spectroscopy offers a powerful, non-destructive method for structural confirmation and purity assessment.

Molecular Structure and Expected Vibrational Modes

To effectively interpret the IR spectrum, it is crucial to first examine the structure of this compound. The molecule consists of three key structural components, each with characteristic vibrational modes:

-

Ortho-substituted Brominated Benzene Ring: This aromatic system will exhibit C-H stretching and bending vibrations, as well as C=C ring stretching modes. The substitution pattern significantly influences the out-of-plane C-H bending vibrations.

-

Aryl Alkyl Ether Linkage (C-O-C): The ether group is characterized by a strong C-O stretching vibration. In aryl alkyl ethers, this often appears as two distinct bands due to asymmetric and symmetric stretching.[1][2]

-

Nitrile Group (C≡N): The carbon-nitrogen triple bond has a very characteristic, sharp, and strong absorption in a relatively clean region of the mid-IR spectrum.[3][4][5]

The interplay of these functional groups and their electronic effects (e.g., conjugation) will determine the precise frequencies of their absorption bands.

Caption: Molecular structure of this compound.

Part 1: Spectral Interpretation and Analysis

The analysis of the IR spectrum of this compound involves identifying the characteristic absorption bands for each functional group. The table below summarizes the expected vibrational frequencies, which are then discussed in detail.

| Wavenumber (cm⁻¹) | Functional Group & Vibration Mode | Expected Intensity & Shape | Rationale & Comments |

| 3100-3000 | Aromatic C-H Stretch | Medium to Weak, Sharp | Vibrations of C-H bonds on the benzene ring. |

| ~2250 | Nitrile (C≡N) Stretch | Strong, Sharp | The triple bond results in a high-frequency, intense absorption. Conjugation with the phenoxy group may slightly lower the frequency.[4][6] |

| 1600-1450 | Aromatic C=C Ring Stretch | Medium to Strong, Sharp | Multiple bands arise from the complex vibrations of the benzene ring. |

| ~1250 and ~1040 | Aryl Alkyl Ether (C-O-C) Stretch | Strong, Sharp (Two Bands) | Asymmetric and symmetric stretching modes are characteristic of aryl alkyl ethers.[1][7] |

| ~750 | Aromatic C-H Out-of-Plane Bend | Strong, Sharp | This region is highly diagnostic for the substitution pattern. For ortho-disubstituted benzenes, a strong band is expected between 770-735 cm⁻¹.[8] |

| Below 700 | C-Br Stretch | Medium to Strong | The carbon-bromine bond vibration typically appears in the lower frequency "fingerprint" region. |

Detailed Band Assignments

-

Aromatic C-H Stretching (3100-3000 cm⁻¹): The absorptions in this region confirm the presence of an aromatic ring. These bands are typically of medium to weak intensity and appear at slightly higher frequencies than the C-H stretching of saturated (alkane) carbons.

-

Nitrile C≡N Stretching (~2250 cm⁻¹): This is one of the most diagnostic peaks in the spectrum. The C≡N triple bond is strong, and its stretching vibration gives rise to a sharp, intense absorption in a region that is usually free from other interfering bands.[3][5] For most nitriles, this band falls in the 2300-2200 cm⁻¹ range.[3] Conjugation with the adjacent phenoxy group can slightly lower the frequency and increase the intensity.[4]

-

Aromatic C=C Ring Stretching (1600-1450 cm⁻¹): The benzene ring has several vibrational modes that result in a series of sharp bands in this region. Typically, two or more bands are observed, confirming the aromatic nature of the compound.[9]

-

Aryl Alkyl Ether C-O-C Stretching (~1250 and ~1040 cm⁻¹): The ether linkage in this compound is an aryl alkyl ether. This functionality characteristically displays two strong absorption bands due to the asymmetric and symmetric C-O-C stretching vibrations.[10] The asymmetric stretch is typically found near 1250 cm⁻¹, while the symmetric stretch appears near 1040 cm⁻¹.[2] The high intensity of these bands is due to the large change in dipole moment during the vibration.

-

Aromatic C-H Out-of-Plane Bending (~750 cm⁻¹): The pattern of strong absorptions in the 900-690 cm⁻¹ region is highly indicative of the substitution pattern on the benzene ring. For an ortho-disubstituted ring, a single strong band is expected in the 770-735 cm⁻¹ range.[8][11] The presence of a strong band in this specific window provides compelling evidence for the 1,2-substitution pattern of the bromo and phenoxy groups.

-

Carbon-Bromine C-Br Stretching (Below 700 cm⁻¹): The C-Br stretching vibration involves a heavy atom and thus occurs at a low frequency, typically in the 680-515 cm⁻¹ range. This band can be useful for confirming the presence of the bromine substituent.[12]

Part 2: Experimental Protocol for IR Spectrum Acquisition

To obtain a high-quality, reproducible IR spectrum of a solid sample like this compound, meticulous sample preparation is paramount. Two primary methods are suitable: the Potassium Bromide (KBr) pellet method and Attenuated Total Reflectance (ATR).

Method 1: Potassium Bromide (KBr) Pellet Technique

This classic transmission method involves dispersing the solid sample in a matrix of IR-transparent potassium bromide.[13][14]

Causality: KBr is used because it is transparent to infrared radiation in the typical mid-IR range (4000-400 cm⁻¹) and has the property of plastic deformation, allowing it to form a transparent disc under pressure.[13] The goal is to reduce the sample's particle size to be smaller than the wavelength of the IR light, minimizing light scattering (the Christiansen effect) and producing a clean spectrum.[15]

Protocol:

-

Drying: Gently dry the spectroscopy-grade KBr powder in an oven at ~110°C for 2-4 hours to remove any absorbed moisture, which would otherwise cause a broad O-H absorption band around 3400 cm⁻¹.[16] Store the dried KBr in a desiccator.

-

Sample Weighing: Accurately weigh approximately 1-2 mg of this compound and 100-200 mg of the dried KBr. A sample-to-KBr ratio of about 1:100 is ideal.[13][17]

-

Grinding & Mixing: Transfer the sample and KBr to a clean, dry agate mortar. Grind the mixture with a pestle for 2-5 minutes until a fine, homogenous powder is obtained. This step is critical for achieving a transparent pellet.

-

Pellet Pressing: Transfer the powder mixture into a pellet die. Place the die into a hydraulic press and apply a vacuum for 2-3 minutes to remove trapped air.[16] Slowly increase the pressure to 8-10 tons and hold for 2 minutes.[13]

-

Pellet Release: Slowly release the pressure and carefully remove the die from the press. Disassemble the die to retrieve the thin, transparent KBr pellet.

-

Data Acquisition: Place the pellet in the sample holder of the FTIR spectrometer. Record a background spectrum of the empty sample compartment first, then record the sample spectrum over a range of 4000-400 cm⁻¹.

Method 2: Attenuated Total Reflectance (ATR) Technique

ATR is a modern, rapid alternative that requires minimal sample preparation.[18][19]

Causality: In ATR, an IR beam is directed into a crystal of high refractive index (e.g., diamond). The beam undergoes total internal reflection at the crystal surface, creating an evanescent wave that penetrates a few microns into the sample placed in direct contact with the crystal.[20][21] The sample absorbs energy from this evanescent wave at its characteristic frequencies, attenuating the reflected beam.[22]

Protocol:

-

Background Scan: Ensure the ATR crystal surface is clean. Take a background spectrum of the clean, empty crystal. This will be subtracted from the sample spectrum.

-

Sample Application: Place a small amount (a few milligrams) of this compound powder directly onto the ATR crystal, ensuring the entire crystal surface is covered.

-

Apply Pressure: Use the instrument's pressure clamp to apply firm, consistent pressure to the solid sample. This ensures good contact between the sample and the crystal, which is essential for a strong signal.[18]

-

Data Acquisition: Collect the IR spectrum over the desired range (e.g., 4000-400 cm⁻¹).

-

Cleaning: After analysis, release the pressure clamp, remove the sample, and clean the crystal surface thoroughly with a soft tissue dampened with a suitable solvent (e.g., isopropanol), then allow it to dry completely.

Caption: Workflow for IR Spectroscopy Analysis.

Conclusion

The infrared spectrum of this compound provides a wealth of structural information. The sharp, intense band around 2250 cm⁻¹ is a clear indicator of the nitrile group. The pair of strong bands in the 1300-1000 cm⁻¹ region confirms the aryl alkyl ether linkage, while absorptions above 3000 cm⁻¹ and in the 1600-1450 cm⁻¹ range are characteristic of the aromatic ring. Crucially, the strong C-H bending vibration around 750 cm⁻¹ serves as strong evidence for the ortho-substitution pattern. By following the detailed experimental protocols outlined, researchers can reliably obtain high-quality spectra to confirm the identity and integrity of this important chemical intermediate.

References

- Bernstein, R. B., & Pullin, A. D. E. (1954). The infrared spectra of nitriles and related compounds frozen in Ar and H2O. PubMed.

- Kintek Press. (n.d.). What Are The Key Steps In Preparing A KBr Pellet For IR Spectroscopy? Master Solid Sample Analysis. Kintek Press.

- Smith, B. C. (2017). The C-O Bond III: Ethers By a Knockout. Spectroscopy Online.

- Shimadzu. (n.d.). KBr Pellet Method. Shimadzu Scientific Instruments.

- AntsLAB. (2019). KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press. AntsLAB.

- JoVE. (2024). IR Frequency Region: Alkyne and Nitrile Stretching. Journal of Visualized Experiments.

- BenchChem. (2025). Spectroscopic Profile of Phenoxyacetonitrile: A Technical Guide for Researchers. BenchChem.

- AZoM. (2022). How is Potassium Bromide Used in Infrared Spectroscopy? AZoM.

- University of York. (n.d.). Attenuated Total Reflectance (ATR). Chemistry Teaching Labs.

- Scribd. (n.d.). 05 Notes On Nitriles IR Spectra. Scribd.

- ResearchGate. (2021). Preparation of Ultrapure KBr Pellet: New Method for FTIR Quantitative Analysis. ResearchGate.

- Química Organica.org. (n.d.). IR spectrum: Nitriles. Química Organica.org.

- Specac Ltd. (n.d.). Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. Specac Ltd.

- Anton Paar. (n.d.). Attenuated total reflectance (ATR). Anton Paar Wiki.

- Bruker. (2019). ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy. Bruker.

- Chemistry LibreTexts. (2025). Infrared Spectroscopy Absorption Table. Chemistry LibreTexts.

- Chemistry LibreTexts. (n.d.). Ether Infrared spectra. Chemistry LibreTexts.

- National Institute of Standards and Technology. (n.d.). 2-Bromophenylacetonitrile. NIST Chemistry WebBook.

- Bruker. (n.d.). Attenuated Total Reflectance (ATR). Bruker.

- YouTube. (2023). IR spectrum of Ethers || FTIR spectroscopy || Difference from Esters & alcohols. YouTube.

- OpenStax. (n.d.). 18.8 Spectroscopy of Ethers. Organic Chemistry: A Tenth Edition.

- Fiveable. (n.d.). Spectroscopy of Ethers. Organic Chemistry Class Notes.

- Web.chemdoodle.com. (n.d.). Bromobenzene. Web.chemdoodle.com.

- National Institute of Standards and Technology. (n.d.). 2-Bromo-4,5-dimethoxyphenylacetonitrile. NIST Chemistry WebBook.

- OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds. Organic Chemistry.

- University of Wisconsin-Madison Libraries. (n.d.). Spectral Database for Organic Compounds, SDBS. UW-Madison Libraries.

- Wikipedia. (n.d.). Spectral Database for Organic Compounds. Wikipedia.

- National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Introduction to the Spectral Data Base (SDBS). AIST.

- Bioregistry. (n.d.). Spectral Database for Organic Compounds. Bioregistry.

- National Institute of Standards and Technology. (n.d.). Welcome to the NIST WebBook. NIST Chemistry WebBook.

- Spectra Analysis Instruments, Inc. (n.d.). Determining benzene ring substitution patterns from IR spectra. Spectra Analysis.

- ChemicalBook. (n.d.). Bromobenzene(108-86-1)IR1. ChemicalBook.

- PubChemLite. (n.d.). This compound (C8H6BrNO). PubChemLite.

- National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). AIST:Spectral Database for Organic Compounds,SDBS. AIST.

- Wiley-VCH GmbH. (n.d.). Phenoxyacetonitrile. SpectraBase.

- National Institute of Standards and Technology. (n.d.). Acetonitrile. NIST Chemistry WebBook.

- National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook. NIST.

- Smith, B. C. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy Online.

- ResearchGate. (2021). Figure 1. Stationary IR spectra of several acetonitrile isotopologues.... ResearchGate.

- Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts.

- National Center for Biotechnology Information. (n.d.). Bromoacetonitrile. PubChem.

- National Center for Biotechnology Information. (2021). Characterization of Acetonitrile Isotopologues as Vibrational Probes of Electrolytes. PubMed Central.

- National Institute of Standards and Technology. (n.d.). (2-Methoxyphenyl)acetonitrile. NIST Chemistry WebBook.

- Japanese Pharmacopoeia. (n.d.). INFRARED REFERENCE SPECTRA. Japanese Pharmacopoeia.

- Tanaka, O. (1958). Infrared spectra of anthraquinone derivatives. I. The effect of hydroxyl, acetoxyl, methoxyl, and methyl substitutions on the C=O stretching frequency. Chemical & Pharmaceutical Bulletin, 6(1), 18-24.

Sources

- 1. Chemistry: Ether Infrared spectra [openchemistryhelp.blogspot.com]

- 2. youtube.com [youtube.com]

- 3. The infrared spectra of nitriles and related compounds frozen in Ar and H2O - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Video: IR Frequency Region: Alkyne and Nitrile Stretching [jove.com]

- 5. IR spectrum: Nitriles [quimicaorganica.org]

- 6. scribd.com [scribd.com]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 10. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 11. spectra-analysis.com [spectra-analysis.com]

- 12. uwosh.edu [uwosh.edu]

- 13. What Are The Key Steps In Preparing A Kbr Pellet For Ir Spectroscopy? Master Solid Sample Analysis - Kintek Press [kinteksolution.com]

- 14. shimadzu.com [shimadzu.com]

- 15. scienceijsar.com [scienceijsar.com]

- 16. azom.com [azom.com]

- 17. KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press - AntsLAB [antslab.in]

- 18. Chemistry Teaching Labs - Attenuated Total Reflectance (ATR) [chemtl.york.ac.uk]

- 19. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]

- 20. Attenuated total reflectance (ATR) | Anton Paar Wiki [wiki.anton-paar.com]

- 21. Attenuated Total Reflectance (ATR) | Bruker [bruker.com]

- 22. youtube.com [youtube.com]

Mass spectrometry of 2-(2-Bromophenoxy)acetonitrile

An In-Depth Technical Guide to the Mass Spectrometry of 2-(2-Bromophenoxy)acetonitrile

Abstract

This technical guide provides a comprehensive examination of the mass spectrometric behavior of this compound (C₈H₆BrNO), a halogenated aromatic nitrile of interest in synthetic chemistry and drug development. Lacking extensive published spectral data, this document synthesizes foundational mass spectrometry principles with established fragmentation patterns of analogous structures—brominated aromatics, ethers, and nitriles—to construct a predictive analytical framework. We detail optimized methodologies for both hard and soft ionization techniques, propose detailed fragmentation pathways, and present a systematic approach for the unambiguous structural elucidation of this compound. This guide is intended for researchers, analytical scientists, and professionals in drug development who require robust methods for the characterization of novel chemical entities.

Introduction and Analytical Imperative

This compound is a versatile chemical intermediate whose utility in organic synthesis stems from its trifunctional nature: a brominated aromatic ring amenable to cross-coupling reactions, an ether linkage, and a reactive nitrile group.[1] Accurate characterization is paramount for quality control, reaction monitoring, and metabolite identification. Mass spectrometry (MS) offers unparalleled sensitivity and structural insight, making it the definitive tool for this purpose.